molecular formula C13H15NO2 B12888032 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole CAS No. 288844-47-3

5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole

Cat. No.: B12888032
CAS No.: 288844-47-3
M. Wt: 217.26 g/mol
InChI Key: MSGRKHDVPYLLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoxazole (B147169) Heterocycles in Contemporary Medicinal Chemistry and Drug Discovery

The isoxazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in various biological interactions and its synthetic accessibility. mdpi.com This heterocycle is a key component in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ijpca.orgnih.govmdpi.com The structural features of the isoxazole ring, such as its electronic properties and ability to act as a bioisosteric replacement for other functional groups, make it a valuable tool for medicinal chemists in optimizing lead compounds. nih.gov

The development of novel synthetic methodologies has further propelled the exploration of isoxazole derivatives. nih.gov Techniques such as 1,3-dipolar cycloaddition reactions provide a reliable means to construct the isoxazole core, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties. ijpca.org The inherent stability and low toxicity of many isoxazole derivatives enhance their potential as therapeutic candidates. nih.gov

The broad utility of the isoxazole motif is underscored by its presence in a variety of clinically used drugs. This has cemented its status as a critical pharmacophore in the ongoing quest for new and improved therapeutic agents.

Contextualization of "5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole" within Current Isoxazole Research Paradigms

The compound this compound, also known by its alternative name 4-(tert-Butyl)-2-(isoxazol-5-yl)phenol and CAS number 288844-47-3, represents a specific exploration within the broader field of isoxazole research. Its structure is characterized by the fusion of the isoxazole core with a substituted phenolic ring, specifically a 2-hydroxyphenyl group bearing a bulky tert-butyl substituent. This combination of a phenolic moiety, known for its antioxidant and other biological activities, and the versatile isoxazole ring suggests a potential for unique pharmacological properties.

While extensive, dedicated research on the specific synthesis and biological activities of this compound is not widely available in publicly accessible literature, its structural motifs place it firmly within the ongoing investigation into novel, biologically active isoxazole derivatives. Studies on structurally related compounds, such as tyrosol derivatives bearing a 3-(4-(tert-butyl)phenyl)isoxazol-5-yl moiety, have shown promise as potential antileukemia agents by inducing apoptosis. mdpi.com This highlights the potential for isoxazoles with tert-butylphenyl groups to exhibit significant bioactivity.

General synthetic strategies for 3,5-disubstituted isoxazoles, which would be applicable to the synthesis of this compound, often involve the reaction of a β-diketone with hydroxylamine (B1172632) or the cycloaddition of a nitrile oxide with an alkyne. ijpca.org More recent methods have also utilized tert-butyl nitrite (B80452) in domino reactions to construct the isoxazole ring. nih.gov

The table below provides a summary of the key structural features of the subject compound and the potential implications for its research context.

FeatureSignificance in Isoxazole Research
Isoxazole Core A well-established pharmacophore with diverse biological activities.
Phenolic Moiety Often associated with antioxidant and other beneficial biological properties.
Tert-butyl Group Can enhance metabolic stability and modulate lipophilicity and target binding.

Further in-depth studies are required to fully elucidate the specific chemical properties and biological potential of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

288844-47-3

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-tert-butyl-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C13H15NO2/c1-13(2,3)9-4-5-11(15)10(8-9)12-6-7-14-16-12/h4-8,15H,1-3H3

InChI Key

MSGRKHDVPYLLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C2=CC=NO2

Origin of Product

United States

Biological Activities and Pharmacological Relevance of Isoxazole Derivatives, Including 5 5 Tert Butyl 2 Hydroxyphenyl Isoxazole

Broad Spectrum of Biological Activities Associated with Isoxazole (B147169) Compounds

The isoxazole ring is a versatile structural motif present in numerous compounds that exhibit a wide array of biological functions. mdpi.comresearchgate.net Modifications to the isoxazole structure have produced a high degree of chemical diversity, leading to the development of new therapeutic agents with enhanced potency. mdpi.comresearchgate.net The pharmacological benefits of the isoxazole ring are significant, as it acts as a key pharmacophore for various biological activities. nih.gov Research has successfully screened isoxazole derivatives for anti-inflammatory, antimicrobial, anticancer, antioxidant, and immunosuppressive properties, among others. mdpi.comresearchgate.netresearchgate.net

Anti-inflammatory and Analgesic Research Trends

Isoxazole derivatives constitute a major group of potential therapeutics exhibiting anti-inflammatory and analgesic properties. researchgate.netnih.gov The search for new nonsteroidal anti-inflammatory drugs (NSAIDs) with better safety profiles is a significant challenge, and isoxazole derivatives have emerged as promising candidates. sarpublication.com

Researchers have synthesized numerous isoxazole-containing compounds and evaluated their ability to reduce inflammation and pain. For instance, some indolyl-isoxazoles have demonstrated good anti-inflammatory activity, with some compounds achieving a 73.7% reduction in edema in rat paw models. mdpi.com Another study found that certain isoxazole derivatives exhibited significant anti-inflammatory potential, with edema inhibition reaching up to 76.71% after 3 hours in similar models. sarpublication.com

The mechanism behind these effects often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation. mdpi.comnih.gov For example, the compound 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline has shown selective COX-2 inhibitory activity. nih.gov Similarly, isoxazole-mercaptobenzimidazole hybrids and indolyl–isoxazolidines have also been noted for their potent anti-inflammatory and analgesic effects. researchgate.net Some newly synthesized carboxamide derivatives of isoxazole have shown moderate analgesic potential and are being explored for pain management. semanticscholar.org

Table 1: Selected Isoxazole Derivatives with Anti-inflammatory and Analgesic Activity

Compound Name Research Finding Model System
Indolyl-isoxazoles Exhibited good anti-inflammatory activity, with up to 73.7% reduction in edema. mdpi.com Carrageenan-induced rat paw edema. mdpi.com
Substituted-isoxazole derivatives (5b, 5c, 5d) Demonstrated significant in vivo anti-inflammatory potential with edema inhibition of 76.71%, 75.56%, and 72.32% respectively after 3 hours. sarpublication.com Carrageenan-induced rat paw edema. sarpublication.com
4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline Showed potent analgesic and selective COX-2 anti-inflammatory activity. nih.gov In vivo and in vitro models. nih.gov
Isoxazole carboxamide derivatives (A3, B2) Possess moderate analgesic potential. semanticscholar.org Animal models for pain. semanticscholar.org

Antimicrobial and Antifungal Investigations

The antimicrobial potential of isoxazole compounds has been extensively studied against a broad range of microorganisms, including bacteria and fungi. nih.govresearchgate.net Several clinically used drugs, such as sulfamethoxazole, oxacillin, cloxacillin, and dicloxacillin, contain the isoxazole scaffold and are used to treat bacterial infections. espublisher.com

Research has shown that newly synthesized isoxazole derivatives can inhibit the growth of both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. pensoft.netmdpi.com For example, isoxazole-based chalcones have exhibited superior antibacterial activity compared to corresponding dihydropyrazoles in some studies. espublisher.com The presence of specific chemical groups, such as methoxy or bromine on the phenyl rings attached to the isoxazole core, has been shown to enhance antibacterial activity. nih.gov

In the realm of antifungal research, isoxazole derivatives have also shown significant promise. nih.gov The antifungal agent drazoxolon contains a related isoxazoline scaffold. espublisher.com Recent studies have identified novel isoxazole-based derivatives with selective antifungal activity against pathogens like Candida albicans, a common cause of fungal infections. nih.gov Notably, some of these compounds were effective against C. albicans without negatively impacting beneficial microbiota, such as Lactobacillus species. nih.gov Dihydropyrazole derivatives of isoxazoles have demonstrated remarkable antifungal activity in certain studies. espublisher.com

Table 2: Antimicrobial and Antifungal Activity of Selected Isoxazole Derivatives

Compound/Derivative Class Activity Target Organism(s) Key Finding
Isoxazole-based chalcones Antibacterial Various bacteria Exhibited superior antibacterial potency compared to dihydropyrazoles. espublisher.com
Dihydropyrazoles (from isoxazoles) Antifungal Various fungi Showed tremendous antifungal activity. espublisher.com
Novel Isoxazole Derivatives (PUB14, PUB17) Antifungal Candida albicans Displayed selective antifungal activity without affecting beneficial Lactobacillus sp. nih.gov
Triazole-Isoxazole Hybrids (Compound 7b) Antibacterial Escherichia coli, Pseudomonas aeruginosa Showed remarkable activity against E. coli, comparable to standard antibiotics. nih.gov

Anticancer and Antitumor Research Endeavors

Isoxazole compounds are versatile and effective in cancer treatment research, representing potential candidates for developing novel cancer therapies. mdpi.com They are being investigated as small molecule inhibitors that can disrupt intracellular signaling pathways and cell-surface receptors involved in cancer progression. mdpi.com The anticancer mechanisms of isoxazole derivatives are diverse and include inducing apoptosis (programmed cell death), inhibiting protein kinases, and disrupting tubulin polymerization. researchgate.net

Numerous studies have demonstrated the potent anticancer properties of isoxazole derivatives against various human cancer cell lines. mdpi.com For instance, certain indole-isoxazole hybrid derivatives have shown promising cytotoxicity against liver, breast, and colon cancer cells. mdpi.com One such compound was found to inhibit CDK4 levels and trigger a G0/G1 cell cycle arrest in liver cancer cells. mdpi.com Another study on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives identified a compound that inhibited the phosphorylation of FLT3, a critical protein in acute myeloid leukemia, leading to complete tumor regression in a xenograft model. mdpi.com

Furthermore, 5-(thiophen-2-yl)isoxazole derivatives have been developed as anti-breast cancer agents that target the estrogen receptor alpha (ERα). pensoft.net One derivative, TTI-6, showed superior activity with an IC50 value of 1.91 μM against the MCF-7 breast cancer cell line. pensoft.net

Table 3: Anticancer Activity of Selected Isoxazole Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism/Key Finding
Indole-isoxazole hybrid (Compound 26) Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) Inhibited CDK4 levels and triggered G0/G1 cell cycle arrest in Huh7 cells. mdpi.com
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivative (Compound 19) MV4-11 (Acute Myeloid Leukemia) Inhibited phosphorylation of FLT3, leading to complete tumor regression in a xenograft model. mdpi.com
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) MCF-7 (Breast) Showed potent and selective cytotoxicity with an IC50 value of 1.91 μM, targeting ERα. pensoft.net
Tetralone-isoxazole fused compound (Compound 18) HeLa (Cervical), MCF-7 (Breast) Exhibited promising cytostatic activity. mdpi.com

Antioxidant Activity Studies

Isoxazole derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in many diseases. Antioxidants work by neutralizing harmful free radicals in the body.

Several studies have synthesized and evaluated isoxazole derivatives for their ability to scavenge free radicals. In one study, fluorophenyl-isoxazole-carboxamide derivatives were tested, and two compounds, 2a and 2c, demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, in a DPPH assay, which was more potent than the positive control, Trolox. The in vivo antioxidant activity of compound 2a was also confirmed to be more potent than the reference compound Quercetin at the doses tested.

Another study involving isoxazole ring-containing chalcones and dihydropyrazoles found that the chalcones exhibited superior antioxidant activity. espublisher.com Specifically, a chalcone derivative with three methoxy groups on the phenyl ring (compound 28) was the most potent, with an activity equal to the standard, gallic acid. espublisher.com

Table 4: Antioxidant Activity of Selected Isoxazole Derivatives

Compound/Derivative Assay IC50 Value / Activity
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) DPPH 0.45 ± 0.21 µg/ml
Compound 2c (fluorophenyl-isoxazole-carboxamide derivative) DPPH 0.47 ± 0.33 µg/ml
Trolox (Positive Control) DPPH 3.10 ± 0.92 µg/ml
Isoxazole Chalcone (Compound 28) Not specified IC50 of 5 µg/mL (equal to standard gallic acid) espublisher.com

Immunosuppressive Properties Research

Isoxazole derivatives are noted for their immunoregulatory properties, which include immunosuppressive and anti-inflammatory effects. researchgate.net The most well-known immunosuppressive drug from this class is Leflunomide, which is used in the treatment of rheumatoid arthritis.

Research has focused on synthesizing new isoxazole derivatives with potential immunosuppressive activities. researchgate.net A study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comresearchgate.net The compound designated MM3, which contains a 2,4-dihydroxy phenyl substituent, was the most active in this series and was shown to inhibit the production of the inflammatory cytokine TNF-α. mdpi.comresearchgate.net Its mechanism is believed to involve the induction of apoptosis through increased expression of caspases, Fas, and NF-κB1. mdpi.comresearchgate.net

Other derivatives have been shown to suppress both humoral and cellular immune responses in animal models. For example, an isoxazolo[5,4-e]triazepine derivative (compound RM33) effectively suppressed immune responses to antigens and reduced levels of inflammatory cytokines like TNF-α and IL-6.

Central Nervous System (CNS) Active Isoxazole Research

The isoxazole structure has been incorporated into molecules designed to act on the central nervous system (CNS). semanticscholar.org Research in this area has explored the potential of isoxazole derivatives as treatments for CNS disorders such as Alzheimer's disease and pain. nih.gov

For example, isoxazole derivatives have been synthesized as ligands for nicotinic acetylcholine receptors (nAChRs), which are involved in pain reflexes and CNS disorders. nih.gov One such compound displayed a promising analgesic profile in these studies. nih.gov Additionally, certain 3,4-diaryl isoxazoles have been developed as dual inhibitors of p38α MAP kinase and CK1δ, enzymes that play a role in the signal transduction of severe inflammatory diseases that can affect the CNS. mdpi.com The development of isoxazole derivatives continues to be an active area of research for potential therapeutic applications in various neurological and psychiatric conditions. semanticscholar.org

Biological Profile of Compounds Structurally Related to "5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole"

The isoxazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been extensively studied for a wide range of pharmacological activities. researchgate.netresearchgate.net The biological profile of compounds structurally related to "this compound" offers valuable insights into the structure-activity relationships that govern their effects. These related compounds often share the core 3,5-disubstituted isoxazole framework or the hydroxyphenyl moiety, with variations in the nature and position of other substituents. Research has focused on several key areas, including anticancer, anti-inflammatory, and antioxidant activities, as well as enzyme inhibition. nih.govnih.gov

Anticancer and Antiproliferative Activities

Several studies have highlighted the potential of 3,5-disubstituted isoxazoles as anticancer agents. espublisher.com In one study, a series of tyrosol derivatives featuring a 3,5-disubstituted isoxazole ring were synthesized and evaluated for their ability to inhibit the proliferation of leukemia cells (K562). nih.gov Most of the synthesized derivatives demonstrated significant, dose-dependent anti-proliferative effects. nih.gov

Notably, compounds that combined the isoxazole core with substituted phenyl rings showed potent activity. For instance, a derivative featuring a tert-butylphenyl group exhibited strong anticancer effects, highlighting the potential contribution of this moiety to the compound's biological activity. nih.gov Another highly active compound in this series contained a methoxy-substituted phenyl ring. nih.gov The isoxazole derivatives generally showed greater anti-proliferative activity against K562 cells compared to related compounds featuring a triazole ring. nih.gov

Table 1: Anti-proliferative Activity of Selected 3,5-Disubstituted Isoxazole Derivatives Against K562 Leukemia Cells
Compound NameStructureIC₅₀ (µg/mL) nih.govIC₅₀ (µM) nih.gov
3d3-(4-tert-butyl-phenyl)-5-((4-(2-hydroxyethyl)phenoxy)methyl)isoxazole1645
3a3-(4-methoxy-phenyl)-5-((4-(2-hydroxyethyl)phenoxy)methyl)isoxazole1855
3e3-(4-chloro-phenyl)-5-((4-(2-hydroxyethyl)phenoxy)methyl)isoxazole1854.5
3b3-phenyl-5-((4-(2-hydroxyethyl)phenoxy)methyl)isoxazole2481

Anti-inflammatory Activity

The metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a significant contributor to inflammation and cancer. nih.gov Consequently, the development of novel inhibitors for these enzymes is a key strategy in the search for new anti-inflammatory and anticancer drugs. nih.gov A series of 3,5-disubstituted isoxazole derivatives were synthesized and evaluated for their ability to inhibit LOX and COX enzymes. nih.gov

In this study, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole demonstrated significant inhibitory activity against both LOX and COX-2. nih.gov This particular derivative also showed promising results in an in vivo mouse model, where it inhibited tumor growth and peritoneal angiogenesis. nih.gov Molecular docking studies further suggested that the compound binds effectively to the catalytic domains of LOX, COX-1, and COX-2. nih.gov

Tyrosinase Inhibition and Antioxidant Properties

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetic and medicinal applications to address hyperpigmentation. nih.gov A study investigating a series of newly synthesized isoxazole compounds revealed significant tyrosinase inhibitory and antioxidant properties. nih.govtubitak.gov.tr The compounds were derived from chalcones and featured various substitutions on the phenyl rings attached to the isoxazole core. nih.gov

The results showed that the specific functional groups on the phenyl rings played a crucial role in the biological activity. tubitak.gov.tr For example, compounds with a hydroxyphenyl group demonstrated notable activity. The compound 3-(4-hydroxyphenyl)-5-(4-methylphenyl)isoxazole was among the most effective antioxidants in the series, showing the best DPPH radical scavenging activity. tubitak.gov.tr This same compound also exhibited tyrosinase inhibitory effects. tubitak.gov.tr Another derivative, 3-(2-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole, also displayed both tyrosinase inhibition and antioxidant capacity. nih.gov These findings underscore the importance of the hydroxyphenyl moiety in conferring antioxidant and enzyme-inhibitory properties to the isoxazole scaffold. nih.govtubitak.gov.tr

Table 2: Tyrosinase Inhibition and Antioxidant Activity of Selected Hydroxyphenyl Isoxazole Derivatives
Compound NameStructureTyrosinase Inhibition IC₅₀ (µM) nih.govtubitak.gov.trDPPH Scavenging Activity SC₅₀ (µg/mL) tubitak.gov.tr
123-(4-hydroxyphenyl)-5-(4-methylphenyl)isoxazole188.52 ± 5.8540.21 ± 2.71
133-(2-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole61.47 ± 3.4642.85 ± 1.15
83-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)isoxazole135.24 ± 4.1251.36 ± 1.94
Kojic Acid (Reference)N/A22.61 ± 0.96N/A

Computational Chemistry and in Silico Approaches in Isoxazole Research

Quantum Mechanical Studies of Isoxazole (B147169) Derivatives

Quantum mechanical studies are fundamental to understanding the electronic structure and chemical behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the properties of isoxazole derivatives at the atomic level.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole, FMO analysis would help in identifying the regions of the molecule most likely to participate in chemical reactions.

OrbitalDescriptionSignificance for Reactivity
HOMO Highest Occupied Molecular OrbitalIndicates regions with a high probability of donating electrons.
LUMO Lowest Unoccupied Molecular OrbitalIndicates regions susceptible to accepting electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMOA larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, while regions of positive potential are colored blue, highlighting areas susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the hydroxyl group, making them potential sites for interaction with electrophiles.

Molecular Docking and Ligand-Target Interaction Prediction for Isoxazole Ligands

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com This method is extensively used in drug discovery to understand how a ligand, such as an isoxazole derivative, might interact with a biological target, typically a protein or enzyme. pnrjournal.comnih.gov For this compound, molecular docking studies could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. pnrjournal.comnih.gov For instance, studies on other isoxazole derivatives have shown their potential to inhibit enzymes like carbonic anhydrase and topoisomerase II. acs.orgpnrjournal.com Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein, providing insights into the potential mechanism of action. bonviewpress.com In one study, isoxazole derivatives were docked with enzymes from the CYP450 family, with some compounds showing good docking scores compared to standard drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. For a series of isoxazole derivatives, QSAR studies can identify the key structural features that are important for a particular biological activity, such as anti-inflammatory or anticancer effects. nih.gov A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to identify crucial structural requirements for their activity. mdpi.comnih.govresearchgate.net Such models can guide the design of more potent and selective isoxazole-based therapeutic agents.

Simulation Studies on Solvent Effects on Isoxazole Properties

The surrounding solvent environment can significantly influence the physical and chemical properties of a solute molecule. For a compound such as this compound, the polarity of the solvent can alter its conformational stability, electronic structure, and spectroscopic behavior. Computational simulation studies provide a powerful tool to investigate these solvent-solute interactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone. These in silico approaches are crucial in predicting how the compound will behave in various chemical environments, which is vital for applications in medicinal chemistry and materials science.

The primary method for simulating solvent effects is the use of continuum solvation models, with the Polarizable Continuum Model (PCM) being one of the most widely employed. wikipedia.org In this model, the solute molecule is placed within a cavity in a continuous medium that is characterized by the macroscopic properties of the solvent, such as its dielectric constant. uni-muenchen.deresearchgate.net This approach allows for the calculation of the solute's properties in the presence of the solvent's electric field, providing a computationally efficient way to assess the impact of different solvents.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are typically used to describe the electronic structure of the solute molecule within the solvent continuum. nih.gov The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G) is critical for obtaining accurate results. By performing these calculations for this compound in a vacuum (gas phase) and in a series of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, and water), researchers can systematically study the solvent-induced changes in its properties.

One of the key properties affected by the solvent is the molecule's electronic distribution, which can be quantified by the dipole moment. As the solvent polarity increases, a polar molecule like this compound is expected to exhibit an increase in its ground-state dipole moment due to stabilization of charge separation by the solvent's reaction field.

Illustrative Data on the Effect of Solvent Polarity on the Calculated Ground-State Dipole Moment of this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating expected trends from simulation studies.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.002.85
n-Hexane1.883.42
Chloroform4.814.15
Ethanol24.554.98
Water78.395.31

Furthermore, solvents can significantly impact the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. nih.gov The effect of the solvent on the UV-Visible absorption bands can lead to a shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). researchgate.netbiointerfaceresearch.com These shifts are dependent on the relative stabilization of the ground and excited states of the molecule by the solvent. For phenolic compounds, an increase in solvent polarity often leads to a bathochromic shift in the π →π* transition. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for simulating excited states and predicting UV-Visible spectra in different solvents. nih.gov

Illustrative Data on the Predicted Maximum Absorption Wavelength (λmax) of this compound in Various Solvents.

Disclaimer: The following data is hypothetical and for illustrative purposes only, demonstrating expected trends from simulation studies.

SolventDielectric Constant (ε)Predicted λmax (nm)Spectral Shift
n-Hexane1.88298-
Chloroform4.81304Bathochromic
Ethanol24.55312Bathochromic
Water78.39315Bathochromic

Solvent effects can also play a crucial role in tautomeric equilibria. The hydroxyl group on the phenyl ring of this compound can potentially exist in equilibrium with its keto tautomer. The relative stability of these tautomers can be influenced by the solvent's ability to form hydrogen bonds and to stabilize the more polar tautomer. Computational studies can quantify the energy difference between the tautomers in different solvents, predicting the predominant form in a given environment. Generally, polar protic solvents are expected to stabilize the keto tautomer to a greater extent through hydrogen bonding.

Mechanistic Investigations of Biological Action for Isoxazole Compounds

Identification of Putative Molecular Targets for Isoxazole (B147169) Derivatives

The molecular targets of isoxazole derivatives are diverse and depend on the specific substitutions on the isoxazole ring. For compounds bearing a hydroxyphenyl moiety, a common target is the cyclooxygenase (COX) enzyme, particularly COX-2, which is involved in inflammation and pain. ijpca.org The hydroxyphenyl group can mimic the phenolic moiety of endogenous substrates, allowing for interaction with the active site of these enzymes.

Another potential target for isoxazole-containing compounds is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.net Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions. Furthermore, certain isoxazole derivatives have been identified as inhibitors of pantothenate synthetase in Mycobacterium tuberculosis, presenting a potential target for novel antitubercular agents. nih.gov

Given the structural features of 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole, other potential molecular targets could include various kinases, which are often targeted by heterocyclic compounds in cancer therapy, and receptors such as the AMPA receptor, which has been shown to be modulated by certain isoxazole derivatives. mdpi.comnih.gov The bulky tert-butyl group may contribute to the selectivity and potency of binding to these targets.

Table 1: Putative Molecular Targets for Structurally Related Isoxazole Derivatives

Molecular TargetBiological RolePotential Therapeutic Area
Cyclooxygenase-2 (COX-2)Inflammation, PainAnti-inflammatory, Analgesic
5-Lipoxygenase (5-LOX)InflammationAnti-inflammatory
Pantothenate SynthetaseBacterial cell wall synthesisAntitubercular
Protein KinasesCell signaling, ProliferationAnticancer
AMPA ReceptorsNeurotransmissionNeurological Disorders

Biochemical Pathways Modulated by Isoxazole-Containing Compounds

The interaction of isoxazole derivatives with their molecular targets can lead to the modulation of various biochemical pathways. Inhibition of COX-2 and 5-LOX directly impacts the arachidonic acid cascade, reducing the production of prostaglandins and leukotrienes, respectively. This leads to a decrease in the inflammatory response.

In the context of cancer, isoxazole compounds can interfere with intracellular signaling pathways that are crucial for cancer cell proliferation and survival. espublisher.com For example, by inhibiting specific protein kinases, they can disrupt pathways such as the MAPK/ERK and PI3K/Akt signaling cascades.

Furthermore, modulation of AMPA receptors by isoxazole derivatives can affect glutamatergic neurotransmission in the central nervous system. mdpi.com This can have implications for synaptic plasticity, learning, and memory, and may be relevant for the treatment of neurological and psychiatric disorders. The specific pathways modulated by this compound would depend on its precise molecular targets.

Receptor-Ligand Interactions and Binding Mode Analysis

The binding of isoxazole derivatives to their target receptors is governed by a combination of factors, including the nature and position of substituents on the isoxazole ring. The hydroxyphenyl group is capable of forming hydrogen bonds with amino acid residues in the active site of enzymes like COX. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the stability of the ligand-receptor complex.

The tert-butyl group, being bulky and lipophilic, can engage in hydrophobic interactions within the binding pocket of a target protein. This can enhance the binding affinity and contribute to the selectivity of the compound for a particular target. For instance, in the case of AMPA receptor modulators, bulky substituents have been shown to influence the interaction with the allosteric binding site. mdpi.com

Molecular docking studies on various isoxazole derivatives have provided insights into their binding modes. For example, in the active site of COX-2, the isoxazole ring can orient itself to allow for favorable interactions of its substituents with key residues. The specific orientation of this compound within a target's binding site would require dedicated computational and experimental studies.

Enzymatic Inhibition or Activation Mechanisms

Isoxazole derivatives can act as inhibitors of various enzymes through different mechanisms. For enzymes like COX and 5-LOX, they often act as competitive inhibitors, binding to the active site and preventing the binding of the natural substrate, arachidonic acid. researchgate.net

The mechanism of inhibition can also be non-competitive or allosteric. In allosteric inhibition, the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. Some isoxazole-based compounds have been shown to act as allosteric modulators of receptors like the AMPA receptor. nih.gov

The potential for this compound to act as an enzyme inhibitor is high, given the prevalence of this activity among isoxazole derivatives. The specific type of inhibition and the kinetic parameters would need to be determined through enzymatic assays.

Table 2: Potential Enzymatic Inhibition by Structurally Related Isoxazole Derivatives

EnzymeType of InhibitionConsequence
COX-2CompetitiveReduced prostaglandin synthesis
5-LOXCompetitiveReduced leukotriene synthesis
Pantothenate SynthetaseLikely CompetitiveDisruption of bacterial metabolism

Cellular and Molecular Basis of Observed Biological Responses

The interaction of this compound with its molecular targets at the cellular level is expected to trigger a cascade of events leading to the observed biological responses. For instance, if it inhibits COX-2 in inflammatory cells like macrophages, it would lead to a reduction in the secretion of pro-inflammatory mediators.

In cancer cells, the inhibition of protein kinases by an isoxazole derivative can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). espublisher.com This is a common mechanism through which many anticancer drugs exert their effects. The ability of some isoxazole compounds to disrupt intracellular signaling pathways can contribute to their anti-proliferative activity. espublisher.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(5-Tert-butyl-2-hydroxyphenyl)isoxazole, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Coupling Reactions : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 5-tert-butyl-2-hydroxybenzene derivatives and isoxazole precursors. Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
  • Cyclization Strategies : Implement 1,3-dipolar cycloaddition using hydroxylamine derivatives and alkynes under acidic conditions. Monitor reaction progress via HPLC to ensure purity (>95%) .
  • Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (e.g., catalyst loading, temperature) and identify optimal conditions using statistical software .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the hydroxyl group) .
  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to assign signals for the tert-butyl group (δ1.3\delta \sim1.3 ppm) and isoxazole ring protons (δ6.26.8\delta \sim6.2–6.8 ppm). IR spectroscopy can validate the phenolic O–H stretch (ν32003400cm1\nu \sim3200–3400 \, \text{cm}^{-1}) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals and electrostatic potential surfaces .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at +4°C to prevent degradation .
  • Light Sensitivity : Shield from UV light during synthesis and storage, as the isoxazole ring may undergo photochemical reactions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to simulate reaction pathways for substituent modifications (e.g., electron-withdrawing groups on the phenyl ring) .
  • TD-DFT for Fluorescence : Predict excitation energies and oscillator strengths to optimize fluorescence quantum yield. Compare with experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve contradictions in catalytic activity data for this compound in polymerization reactions?

  • Methodological Answer :

  • Controlled Replicates : Perform triplicate experiments under identical conditions (e.g., inert atmosphere, anhydrous solvents) to assess reproducibility .
  • In Situ Monitoring : Use Raman spectroscopy or mass spectrometry to detect transient intermediates or side products that may explain variability .

Q. How can this compound be integrated into advanced materials (e.g., metal-organic frameworks or fluorescent sensors)?

  • Methodological Answer :

  • Coordination Chemistry : Test metal-binding affinity (e.g., with Cu2+^{2+}) via titration experiments monitored by UV-Vis spectroscopy. The hydroxyl group may act as a chelating site .
  • Sensor Fabrication : Immobilize the compound on silica substrates and evaluate selectivity toward analytes (e.g., nitroaromatics) using fluorescence quenching assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.